Tiratricol sodium Tiratricol sodium
Brand Name: Vulcanchem
CAS No.: 1477-04-9
VCID: VC20941584
InChI: InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1
SMILES: C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+]
Molecular Formula: C14H8I3NaO4
Molecular Weight: 643.91 g/mol

Tiratricol sodium

CAS No.: 1477-04-9

Cat. No.: VC20941584

Molecular Formula: C14H8I3NaO4

Molecular Weight: 643.91 g/mol

* For research use only. Not for human or veterinary use.

Tiratricol sodium - 1477-04-9

CAS No. 1477-04-9
Molecular Formula C14H8I3NaO4
Molecular Weight 643.91 g/mol
IUPAC Name sodium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate
Standard InChI InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1
Standard InChI Key BBBAIWCYEJXUMH-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+]
SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+]
Canonical SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+]

Chemical Properties and Structure

Tiratricol sodium (C₁₄H₈I₃NaO₄) has a molecular weight of 643.91 g/mol and is characterized by a Chemical Abstracts Service (CAS) number of 1477-04-9. Structurally, it comprises a thyronine backbone with three iodine atoms at positions 3, 3', and 5, and an acetic acid moiety replacing the alanine side chain found in T3, with the carboxylic acid group neutralized by sodium. This modification to the molecular structure confers unique receptor-binding properties that differentiate its biological activity from endogenous thyroid hormones.

Physical and Chemical Characteristics

PropertyDescription
Molecular FormulaC₁₄H₈I₃NaO₄
Molecular Weight643.91 g/mol
CAS Number1477-04-9
IUPAC NameSodium 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate
Physical AppearanceCrystalline powder
SolubilityWater-soluble due to ionic nature

Therapeutic Applications

Thyroid Disorders

Tiratricol sodium was initially approved for "situations requiring suppression of TSH secretion, in particular thyroid hormone resistance syndromes and differentiated thyroid cancers" . In athyreotic patients treated for thyroid carcinoma, tiratricol has demonstrated efficacy in TSH suppression at lower doses compared to conventional levothyroxine therapy, with patients requiring approximately 46% less L-T4 to achieve equivalent TSH suppression when taking tiratricol concurrently .

Hyperlipidemia and Obesity

Clinical investigations have revealed significant effects of tiratricol on lipid metabolism. In controlled studies, tiratricol therapy resulted in reductions of serum cholesterol, LDL cholesterol, and apolipoprotein B levels by 7%, 10%, and 13%, respectively . A comparative trial published in the Journal of Clinical Endocrinology and Metabolism reported even more pronounced effects, with plasma total and LDL cholesterol levels declining by 13 ± 4% and 23 ± 6% in the tiratricol group compared with only 2 ± 2% and 5 ± 3% in the L-T4 group (p = 0.015 and p = 0.0066, respectively) .
This preferential effect on lipid parameters without significant impact on cardiac parameters makes tiratricol a compound of interest for hyperlipidemia management, particularly in contexts where cardiovascular effects of thyroid hormone therapy would be concerning.

MCT8 Deficiency and Allan-Herndon-Dudley Syndrome

One of the most promising applications for tiratricol sodium is in the treatment of monocarboxylate transporter 8 (MCT8) deficiency, a rare genetic disorder also known as Allan-Herndon-Dudley Syndrome . This condition is characterized by impaired transport of thyroid hormones, resulting in severe neurological impairment and peripheral thyrotoxicosis.
Tiratricol (marketed as Emcitate for this indication) has shown considerable promise in alleviating peripheral thyrotoxicosis symptoms and potentially improving neurological outcomes. A recent post-hoc analysis published in 2024 reported that treatment with tiratricol exerted beneficial effects on several patient-centered outcome measures in MCT8 deficiency . The analysis documented improvements reported by caregivers including:

  • Improved interaction (22/39 patients)

  • Greater alertness (19/39 patients)

  • Improved motor skills (12/39 patients)

  • Improved head control (7/39 patients)

  • Improved sleep (8/39 patients)
    Additionally, symptoms of peripheral thyrotoxicosis, such as excessive sweating, decreased substantially from 48.6% at baseline to 8.1% at the end of the study period .

Clinical Studies and Research Findings

Comparative Efficacy Studies

Multiple clinical trials have evaluated the efficacy and tissue-specific effects of tiratricol compared to conventional thyroid hormone preparations. A randomized, double-blind trial involving athyreotic patients demonstrated that tiratricol has distinct organ-specific actions . The following table summarizes key findings from comparative clinical studies:

ParameterTiratricol EffectL-T4 EffectStatistical Significance
TSH Suppression46% lower dose requiredReference standardSignificant
Sex Hormone Binding Globulin+55 ± 13%-1.7 ± 4%p < 0.05
Total Cholesterol-13 ± 4%-2 ± 2%p = 0.015
LDL Cholesterol-23 ± 6%-5 ± 3%p = 0.0066
Osteocalcin (bone formation marker)Significant elevationMinimal changeSignificant
Resting Metabolic RateNo significant changeNo significant changeNot significant
Cardiovascular ParametersNo significant changeNo significant changeNot significant

Recent Developments and Future Perspectives

Research into tiratricol sodium continues to uncover new potential applications. The 2023 discovery of its inhibitory activity against human dihydroorotate dehydrogenase (hDHODH) opens possibilities for applications in autoimmune conditions, cancer, and viral infections .
The most significant recent development is in the field of MCT8 deficiency treatment. The 2024 post-hoc analysis of patient-centered outcomes represents an important advance in understanding the clinical benefits of tiratricol in this rare genetic disorder . These findings suggest that beyond biochemical normalization, tiratricol therapy may provide meaningful improvements in quality of life and neurological function for affected individuals.
Future research directions likely include:

  • Long-term safety and efficacy studies in MCT8 deficiency

  • Exploration of potential applications in other rare genetic disorders affecting thyroid hormone signaling

  • Investigation of the hDHODH inhibitory effects in specific disease models

  • Development of optimized formulations or derivatives with enhanced pharmacokinetic profiles

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator